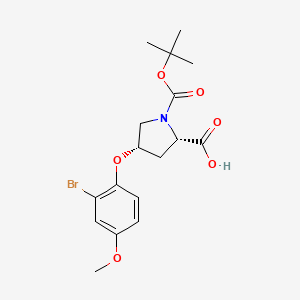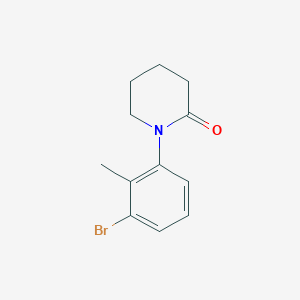
1-(3-Bromo-2-methylphenyl)piperidin-2-one
Overview
Description
1-(3-Bromo-2-methylphenyl)piperidin-2-one is a chemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 1-(3-Bromo-2-methylphenyl)piperidin-2-one typically involves the reaction of 3-bromo-2-methylbenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-(3-Bromo-2-methylphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperidinones.
Scientific Research Applications
1-(3-Bromo-2-methylphenyl)piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-(3-Bromo-2-methylphenyl)piperidin-2-one can be compared with other similar compounds, such as:
1-(3-Bromo-5-methylphenyl)piperidin-2-one: This compound has a similar structure but differs in the position of the methyl group on the phenyl ring.
3-Bromo-1-(2-methylphenyl)piperidin-2-one: Another similar compound with the bromine and methyl groups in different positions on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and potential applications. The position of the bromine and methyl groups can significantly affect the compound’s chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
1-(3-bromo-2-methylphenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-10(13)5-4-6-11(9)14-8-3-2-7-12(14)15/h4-6H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLFNAFEBLCJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)N2CCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397698.png)
![4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397700.png)
![4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397701.png)
![3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397702.png)
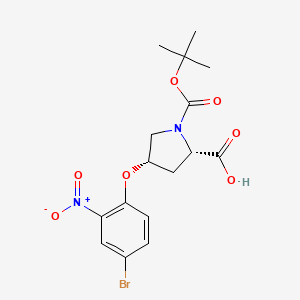
![Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397704.png)
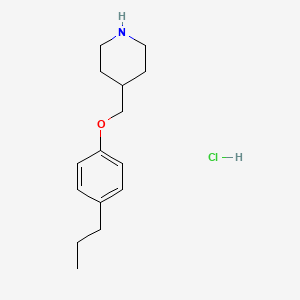
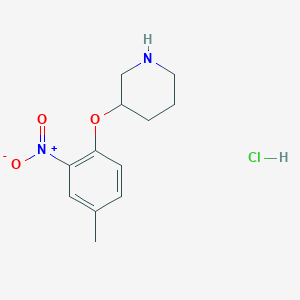
![3-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397712.png)
![3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397714.png)
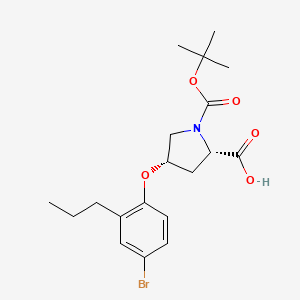
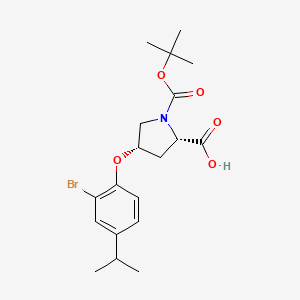
![3-[(4-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397717.png)
